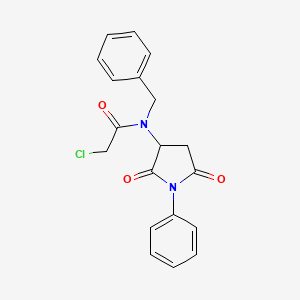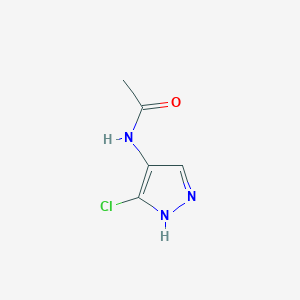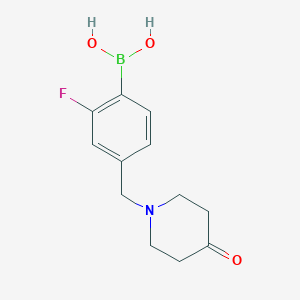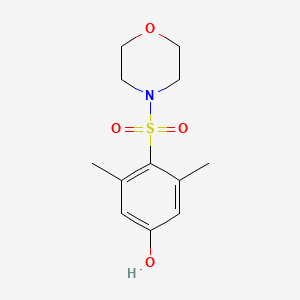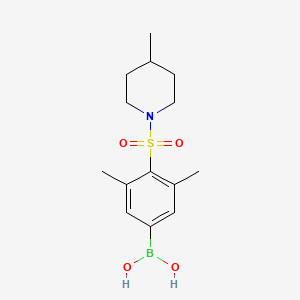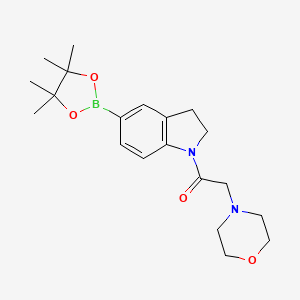
2-(4,6-ジクロロピリジン-3-イル)プロパン-2-オール
説明
作用機序
2-(4,6-Dichloropyridin-3-yl)propan-2-ol acts as a potent inhibitor of VRACs, which are ion channels that play a crucial role in regulating cell volume and maintaining cellular homeostasis. By inhibiting the activity of VRACs, 2-(4,6-Dichloropyridin-3-yl)propan-2-ol disrupts the normal functioning of cells, leading to cell death.
Biochemical and Physiological Effects:
2-(4,6-Dichloropyridin-3-yl)propan-2-ol has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of VRACs, and modulate the release of neurotransmitters in the brain. It has also been found to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(4,6-Dichloropyridin-3-yl)propan-2-ol in lab experiments is its potent inhibitory effect on VRACs, making it a valuable tool for studying the role of VRACs in various biological processes. However, one limitation of using 2-(4,6-Dichloropyridin-3-yl)propan-2-ol is its potential toxicity, which can vary depending on the concentration used and the cell type being studied.
将来の方向性
There are several future directions for research involving 2-(4,6-Dichloropyridin-3-yl)propan-2-ol. One area of interest is its potential use in combination therapy for cancer treatment, where it can enhance the efficacy of chemotherapy drugs. Another area of interest is its potential use in treating inflammatory diseases, where it has been found to have anti-inflammatory properties. Additionally, further studies are needed to explore the potential neuroprotective effects of 2-(4,6-Dichloropyridin-3-yl)propan-2-ol in traumatic brain injury and stroke.
科学的研究の応用
化学合成
“2-(4,6-ジクロロピリジン-3-イル)プロパン-2-オール” は、他の複雑な有機化合物の合成における出発物質または中間体として使用できる可能性があります .
医薬品研究
“2-(4,6-ジクロロピリジン-3-イル)プロパン-2-オール” に似た化合物は、医薬品研究で使用されています。 例えば、4-アミノ-2,6-ジクロロピリジンは、抗増殖剤の合成に使用されています .
抗増殖剤
ある研究では、"2-(4,6-ジクロロピリジン-3-イル)プロパン-2-オール" と関連する化合物である 4-(2,6-ジフェニル-2H-ピラゾロ[4,3-c]ピリジン-7-イル)フェノールは、K562、MV4-11、および MCF-7 癌細胞株に対して抗増殖活性を示しました .
アポトーシス誘導
同じ化合物も、ポリ(ADP-リボース)ポリメラーゼ 1(PARP-1)の切断を誘導し、アポトーシスカスケードの開始酵素であるカスパーゼ 9 を活性化し、ミクrotubule-associated protein 1-light chain 3(LC3)の断片化を誘導しました .
蛍光特性
“2-(4,6-ジクロロピリジン-3-イル)プロパン-2-オール” に関連するいくつかの化合物は、蛍光特性を持つことがわかっています。 例えば、7-(4-メトキシフェニル)-2,6-ジフェニル-2H-ピラゾロ[4,3-c]ピリジンは、蛍光強度ベースと比率計量による pH センシングの両方を可能にする強力な pH 指示薬であることがわかりました .
生化学的用途
“2-(4,6-ジクロロピリジン-3-イル)プロパン-2-オール” およびその関連化合物は、GPR40 アゴニストの開発など、生化学的用途に使用できる可能性があります .
特性
IUPAC Name |
2-(4,6-dichloropyridin-3-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c1-8(2,12)5-4-11-7(10)3-6(5)9/h3-4,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKLTAYQGIKYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2,2,3,3-Tetrafluoropropoxy)ethoxy]ethan-1-ol](/img/structure/B1458589.png)

![4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458591.png)
![N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1458593.png)


